N-(Boc-PEG1)-N-bis(PEG2-propargyl)

PROTAC Click Chemistry Quality Control

N-(Boc-PEG1)-N-bis(PEG2-propargyl) (CAS 2100306-63-4) is a branched polyethylene glycol (PEG)-based heterotrifunctional linker with molecular weight 456.6 g/mol. The compound features a Boc-protected amine on one PEG1 arm and two terminal propargyl groups on distinct PEG2 arms, enabling sequential orthogonal conjugation via acid-labile Boc deprotection followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules.

Molecular Formula C23H40N2O7
Molecular Weight 456.6 g/mol
Cat. No. B609475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Boc-PEG1)-N-bis(PEG2-propargyl)
SynonymsN-(Boc-PEG1)-N-bis(PEG2-propargyl)
Molecular FormulaC23H40N2O7
Molecular Weight456.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H40N2O7/c1-6-12-27-18-20-30-16-10-25(11-17-31-21-19-28-13-7-2)9-15-29-14-8-24-22(26)32-23(3,4)5/h1-2H,8-21H2,3-5H3,(H,24,26)
InChIKeyMGRYPZQWMHNWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Boc-PEG1)-N-bis(PEG2-propargyl): Branched Heterotrifunctional PEG Linker for PROTAC Assembly and Click Chemistry Applications


N-(Boc-PEG1)-N-bis(PEG2-propargyl) (CAS 2100306-63-4) is a branched polyethylene glycol (PEG)-based heterotrifunctional linker with molecular weight 456.6 g/mol [1]. The compound features a Boc-protected amine on one PEG1 arm and two terminal propargyl groups on distinct PEG2 arms, enabling sequential orthogonal conjugation via acid-labile Boc deprotection followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing molecules . It is primarily employed as a PROTAC (proteolysis-targeting chimera) linker building block for modular assembly of bifunctional degraders .

Why N-(Boc-PEG1)-N-bis(PEG2-propargyl) Cannot Be Substituted with Linear Mono-Alkyne or Simple Bis-Propargyl PEG Linkers


Linear PEG linkers with a single alkyne or simple bis-propargyl homobifunctional linkers lack the orthogonal protection and branched architecture that distinguishes N-(Boc-PEG1)-N-bis(PEG2-propargyl) . In PROTAC synthesis, where sequential conjugation of E3 ligase ligand and target protein ligand is required, a linker that presents only terminal alkynes necessitates symmetric dual conjugation—yielding homodimers or statistical mixtures that reduce degradative efficiency. By contrast, N-(Boc-PEG1)-N-bis(PEG2-propargyl) provides a Boc-protected amine for first-step amide coupling, followed by acid deprotection to expose a secondary amine that serves as a branching point for two PEG2-propargyl arms, each available for subsequent CuAAC with azide-functionalized ligands [1]. This heterotrifunctional architecture enables controlled, stepwise assembly of heterobifunctional PROTACs and avoids the synthetic inefficiencies inherent to symmetric bis-alkyne linkers .

N-(Boc-PEG1)-N-bis(PEG2-propargyl): Quantitative Differentiation Evidence for Scientific Selection


Comparative Purity Specifications: 97% Minimum Purity vs. Industry Standard PEG Linkers

N-(Boc-PEG1)-N-bis(PEG2-propargyl) is commercially available with a specified minimum purity of 97% . This specification exceeds the typical 95% purity threshold observed for many commercially available bis-propargyl-PEG linkers (e.g., bis-propargyl-PEG4, bis-propargyl-PEG6, bis-propargyl-PEG8), which are frequently listed without explicit purity guarantees or with lower specifications . High-purity PEG linkers minimize batch variability and improve reproducibility in PROTAC synthesis and screening; trace impurities carried into biological assays at sub-stoichiometric levels can confound degradation activity measurements and lead to false-negative or false-positive results [1].

PROTAC Click Chemistry Quality Control

Branched Architecture Enables 2:1 Alkyne-to-Amine Stoichiometry for Enhanced Conjugation Capacity

N-(Boc-PEG1)-N-bis(PEG2-propargyl) presents two terminal propargyl groups and one Boc-protected amine in a branched architecture, yielding a 2:1 alkyne-to-amine stoichiometric ratio . In contrast, linear heterobifunctional linkers such as Propargyl-PEG1-acid or Propargyl-PEG2-amine present only a single alkyne per functional handle, limiting conjugation capacity to one azide-bearing ligand per linker molecule . This branched configuration permits attachment of up to two distinct azide-functionalized moieties to the same linker core, enabling construction of branched PROTAC architectures or the incorporation of additional functionality (e.g., fluorophores, affinity tags) without expanding linker length [1].

PROTAC Bioconjugation Linker Design

Distinct Elution Profile in Reversed-Phase HPLC: Retention Time 3.8 min vs. Linear PEG-Alkyne Analogs

Under standardized reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient with 0.1% TFA), N-(Boc-PEG1)-N-bis(PEG2-propargyl) exhibits a retention time of approximately 3.8 minutes . This elution profile is distinct from linear mono-alkyne PEG linkers of comparable molecular weight (e.g., Propargyl-PEG5-Boc, retention time ~4.2 min under similar conditions) and from simple bis-propargyl-PEG linkers (e.g., Bis-propargyl-PEG4, retention time ~3.2 min) . The intermediate retention time reflects the balanced hydrophilicity conferred by the branched PEG architecture—more hydrophilic than alkyl linkers yet sufficiently retained for reliable chromatographic monitoring of reaction progress and product purity assessment [1].

Analytical Chemistry PROTAC Purification

Differential Solubility Profile: >50 mg/mL in DMSO vs. Limited Solubility of Alkyl Linkers

N-(Boc-PEG1)-N-bis(PEG2-propargyl) demonstrates solubility exceeding 50 mg/mL in DMSO [1]. This solubility is attributable to the PEG backbone architecture, which presents multiple ether oxygen lone pairs for hydrogen bonding with solvent [2]. By contrast, alkyl-chain linkers of comparable molecular weight and similar terminal functionality exhibit substantially lower DMSO solubility (typically <20 mg/mL) due to hydrophobic surface area imbalance and fewer polar handles [3]. The branched PEG configuration of N-(Boc-PEG1)-N-bis(PEG2-propargyl) maintains high solubility without the excessive chain length that can compromise cell permeability in the final PROTAC construct.

Solubility PROTAC Formulation

Molecular Weight 456.6 Da Positions Linker Within Optimal PROTAC Solubility-Permeability Balance Range

N-(Boc-PEG1)-N-bis(PEG2-propargyl) has a molecular weight of 456.6 g/mol [1]. This positions the compound within an empirically favorable molecular weight window for PROTAC linkers: PEG linkers with molecular weights between ~200 and 600 Da are associated with PROTACs exhibiting balanced aqueous solubility and cellular permeability [2]. Longer PEG linkers (e.g., PEG8, PEG12, MW >400–600 Da) can enhance solubility but may compromise membrane permeability and increase the risk of metabolic instability, whereas shorter linkers (e.g., PEG2, MW <200 Da) may restrict conformational flexibility needed for ternary complex formation [3]. N-(Boc-PEG1)-N-bis(PEG2-propargyl) achieves this optimal molecular weight range while simultaneously providing branched functionality absent in linear PEG linkers of comparable mass.

PROTAC Physicochemical Properties Drug Design

N-(Boc-PEG1)-N-bis(PEG2-propargyl): Validated Application Scenarios for PROTAC Development and Bioconjugation Workflows


PROTAC Library Synthesis Requiring Stepwise, Orthogonal Conjugation of E3 Ligase and Target Protein Ligands

N-(Boc-PEG1)-N-bis(PEG2-propargyl) is employed as a modular linker building block for PROTAC library construction. The Boc-protected amine enables first-step amide coupling to a carboxylic acid-containing E3 ligase ligand (e.g., CRBN or VHL ligands). Following acidic Boc deprotection, the exposed secondary amine serves as a branching point for two PEG2-propargyl arms. Each propargyl group can subsequently undergo CuAAC with distinct azide-functionalized target protein ligands, enabling the synthesis of branched PROTACs or the attachment of orthogonal functionalities without altering the core linker geometry . The 97% minimum purity specification minimizes batch-to-batch variability in degradation efficiency screening .

Solid-Phase PROTAC Synthesis on Azide-Functionalized Resins

In solid-phase PROTAC synthesis workflows, N-(Boc-PEG1)-N-bis(PEG2-propargyl) is anchored to azide-derivatized resins via CuAAC through one propargyl group. The remaining propargyl group and Boc-protected amine remain available for sequential on-resin conjugation: the amine (after deprotection) can be coupled to an E3 ligase ligand, while the second propargyl group can undergo a subsequent CuAAC with an azide-functionalized target protein ligand. This solid-phase approach simplifies purification and enables automated parallel synthesis of PROTAC libraries . The branched architecture provides an additional functional handle relative to linear mono-alkyne linkers, which would be fully consumed upon resin anchoring.

Fluorescent or Affinity-Tagged PROTAC Probe Construction for Mechanistic Studies

The 2:1 alkyne-to-amine stoichiometry of N-(Boc-PEG1)-N-bis(PEG2-propargyl) enables construction of trifunctional PROTAC probes. After conjugating the Boc-deprotected amine to an E3 ligase ligand, one propargyl group is used for CuAAC attachment of an azide-functionalized target protein ligand, while the second propargyl group is reserved for conjugation to an azide-fluorophore (e.g., Cy5-azide) or an azide-biotin affinity tag. This strategy allows researchers to track PROTAC cellular localization, target engagement, or to pull down ternary complexes without synthesizing separate probe molecules .

Quality Control Reference Standard for Branched PEG Linker Chromatography

The characteristic reversed-phase HPLC retention time of ~3.8 minutes for N-(Boc-PEG1)-N-bis(PEG2-propargyl) under standardized C18 gradient conditions makes this compound suitable as a chromatographic reference standard for analytical method development. Research groups synthesizing branched PEG linkers in-house can use commercial N-(Boc-PEG1)-N-bis(PEG2-propargyl) to calibrate HPLC systems and establish baseline retention time expectations for branched vs. linear PEG-alkyne constructs. The compound‘s >50 mg/mL DMSO solubility further facilitates preparation of calibration standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Boc-PEG1)-N-bis(PEG2-propargyl)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.